molecular formula C11H14N2O2 B8419200 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one

3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one

Cat. No. B8419200
M. Wt: 206.24 g/mol
InChI Key: KYIHHDMNKIKGHY-UHFFFAOYSA-N
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Patent
US08048825B2

Procedure details

3-(2-Nitrobenzyl)-[1,3]-oxazinan-2-one (0.24 g, 1.02 mmol), iron powder (0.28 g, 5.02 mmol), ammonium chloride (0.03 g, 0.56 mmol) were suspended in ethanol (10 ml) and water (5 ml) and heated to reflux for one hour. After cooling to room temperature, the reaction mixture was filtered with suction and extracted with ethyl acetate. The organic layer was washed with a saturated brine and then dried over anhydrous sodium sulfate, and 3-(2-aminobenzyl)-[1,3]-oxazinan-2-one was obtained by evaporating the solvent under reduced pressure (0.20 g).
Name
3-(2-Nitrobenzyl)-[1,3]-oxazinan-2-one
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.28 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][O:9][C:8]1=[O:13])([O-])=O.[Cl-].[NH4+].O>C(O)C.[Fe]>[NH2:1][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][O:9][C:8]1=[O:13] |f:1.2|

Inputs

Step One
Name
3-(2-Nitrobenzyl)-[1,3]-oxazinan-2-one
Quantity
0.24 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CN2C(OCCC2)=O)C=CC=C1
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0.28 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered with suction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CN2C(OCCC2)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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